molecular formula C16H17ClN4OS B2480326 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide CAS No. 1223035-91-3

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2480326
CAS RN: 1223035-91-3
M. Wt: 348.85
InChI Key: ZYYNNBSDPKITHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis involves a series of steps converting precursor molecules into the target compound. Studies like those by Rehman et al. (2013) and Siddiqui et al. (2014) describe synthesizing similar sulfanyl acetamide compounds through multi-step reactions, involving esterification, hydrazide formation, and subsequent cyclization to achieve the desired oxadiazole or other heterocyclic frameworks, followed by alkylation or acylation steps to introduce the sulfanyl acetamide group (Rehman et al., 2013) (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide has been elucidated using techniques like NMR, IR, and mass spectrometry, as indicated in the synthesis and characterization studies. These techniques confirm the presence of specific functional groups and the overall structure of the synthesized compounds (Bai et al., 2013).

Chemical Reactions and Properties

Chemical reactions and properties include the reactivity of the compound with various reagents, its behavior under different chemical conditions, and the formation of products. Research on similar sulfanyl acetamides demonstrates their potential reactivity towards enzymatic inhibition and their role as intermediates in the synthesis of more complex molecules (Abbasi et al., 2020).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure contribute to understanding the compound's physical state and behavior under various conditions. For instance, the crystal structure analysis of related compounds provides insights into their molecular arrangement and interactions, impacting their physical stability and solubility (Cai et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications and behavior in various environments. Studies on compounds with similar structures have explored their antibacterial and anti-enzymatic activities, highlighting the importance of the sulfanyl acetamide group in biological interactions (Rehman et al., 2016).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of structurally related compounds often involves multi-step reactions, where intermediates such as chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide undergo cyclization to form complex structures like 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. These processes highlight the chemical versatility and reactivity of such frameworks, enabling the derivation of various heterocyclic compounds with potential biological applications (Markosyan et al., 2018).

Potential Biological Activities

Compounds with benzimidazole, sulfonamide, and acetamide groups have been explored for various biological activities. For instance, derivatives containing sulfonamide moieties are investigated for their antibacterial and antifungal properties due to their mechanism of inhibiting bacterial carbonic anhydrases, which are essential for biosynthetic processes. This property is leveraged in the design of new antimicrobial agents (Darwish et al., 2014). Moreover, compounds featuring these moieties have shown potential in antitumor activity evaluation, where they are tested against various cancer cell lines, revealing significant leads for further anticancer drug development (Yurttaş et al., 2015).

properties

IUPAC Name

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-21-13-5-4-11(17)8-12(13)19-15(21)23-9-14(22)20-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYNNBSDPKITHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

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